4-octylbenzenesulfonyl Chloride
Description
4-Octylbenzenesulfonyl chloride (C₁₄H₂₁ClO₂S) is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring substituted with an octyl chain at the para position. This hydrophobic alkyl chain enhances lipophilicity, making the compound valuable in surfactant synthesis, polymer modification, and as a reactive intermediate in organic synthesis. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitutions to form sulfonamides, sulfonate esters, or sulfonic acids .
Properties
CAS No. |
54997-91-0 |
|---|---|
Molecular Formula |
C14H21ClO2S |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-octylbenzenesulfonyl chloride |
InChI |
InChI=1S/C14H21ClO2S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3 |
InChI Key |
XCVFPNHQWVSCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl-Substituted Benzenesulfonyl Chlorides
4-Ethylbenzenesulfonyl Chloride (CAS 99-36-5, C₈H₉ClO₂S)
- Structure : Ethyl group (C₂H₅) at the para position.
- Physical Properties : Lower molecular weight (204.67 g/mol) compared to 4-octyl derivatives. Reduced lipophilicity limits its use in hydrophobic applications.
4-Octylbenzenesulfonyl Chloride
- Key Differentiator: The octyl chain (C₈H₁₇) significantly boosts solubility in nonpolar solvents (e.g., hexane, toluene), making it preferable in micelle formation and lipid bilayer studies.
Aromatic Ring-Modified Sulfonyl Chlorides
4-Chlorobenzenesulfonyl Chloride (CAS 98-60-2, C₆H₄Cl₂O₂S)
- Structure : Chlorine atom at the para position.
- Reactivity : Electron-withdrawing Cl group increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. However, its high crystallinity (mp: 63–65°C) complicates handling in solution-phase reactions .
4-Nitrobenzenesulfonyl Chloride (CAS 98-74-5, C₆H₄ClNO₄S)
Functionalized Derivatives
4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9, C₈H₇ClO₃S)
- Structure : Acetyl group (COCH₃) at the para position.
- Applications : The ketone functionality allows for further derivatization (e.g., condensation reactions). Its melting point (83–87°C) is higher than 4-octyl derivatives, affecting solubility in organic solvents .
3-Chloro-4-fluorobenzenesulfonyl Chloride (CAS N/A, C₆H₃Cl₂FO₂S)
- Structure : Chlorine and fluorine substituents on adjacent positions.
- Reactivity: Halogen atoms increase electrophilicity and enable regioselective substitutions. Fluorine’s inductive effect enhances stability against hydrolysis compared to non-halogenated analogs .
Data Table: Key Properties of Selected Sulfonyl Chlorides
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